molecular formula C10H15NO2 B7540365 N-butan-2-yl-2-methylfuran-3-carboxamide

N-butan-2-yl-2-methylfuran-3-carboxamide

Cat. No.: B7540365
M. Wt: 181.23 g/mol
InChI Key: AVVFGZWOUUYPNU-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-methylfuran-3-carboxamide is a chemical compound for research applications. This compound belongs to the furan-3-carboxamide class, which has demonstrated significant potential in scientific research, particularly as a scaffold for developing antimicrobial agents . Studies on structurally similar furan-3-carboxamides have shown promising in vitro inhibitory activity against a range of microorganisms, including yeast-like fungi and filamentous fungi such as Fusarium solani . The furan ring is a privileged structure in medicinal and agricultural chemistry, and its derivatives are investigated for their bioactive properties . Researchers are exploring these compounds to expand therapeutic options and address challenges like pathogen resistance . The mechanism of action for this specific compound requires further investigation, but related bioactive furans often interact with biological targets through electrophilic intermediates or by inhibiting key enzymatic processes . This product is intended for use in laboratory research only, such as in hit-to-lead optimization campaigns, biological screening, and structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle all chemicals appropriately.

Properties

IUPAC Name

N-butan-2-yl-2-methylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-7(2)11-10(12)9-5-6-13-8(9)3/h5-7H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVFGZWOUUYPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(OC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate Formation

The synthesis of N-butan-2-yl-2-methylfuran-3-carboxamide begins with the conversion of 2-methylfuran-3-carboxylic acid to its corresponding acid chloride. Two principal reagents are employed for this transformation: oxalyl chloride and thionyl chloride .

Oxalyl Chloride-Mediated Activation

In a representative procedure, 2-methylfuran-3-carboxylic acid (31.5 mg) is suspended in dichloromethane (0.5 mL) and treated with oxalyl chloride (0.022 mL) and a catalytic amount of N,N-dimethylformamide (DMF) at 20°C under nitrogen for 0.5 hours. This method achieves near-quantitative conversion to the acid chloride, as evidenced by the absence of residual starting material in thin-layer chromatography (TLC). The mild reaction conditions minimize side reactions such as ring-opening of the furan moiety.

Thionyl Chloride Activation

An alternative approach uses thionyl chloride (15 mL) in dichloromethane (20 mL) with DMF (5–6 drops) at 70°C for 3 hours. This method is advantageous for large-scale synthesis due to thionyl chloride’s low cost and ease of removal via distillation. However, elevated temperatures necessitate careful monitoring to prevent degradation of the acid chloride.

Coupling with 2-Butylamine

The acid chloride intermediate is subsequently reacted with 2-butylamine to form the target carboxamide. This step typically employs a base such as N,N-diisopropylethylamine (DIPEA) to scavenge hydrochloric acid generated during the reaction.

Standard Amidation Protocol

A solution of the acid chloride in acetonitrile (1.25 mL) is added dropwise to a mixture of 2-butylamine (69 mg) and DIPEA (0.044 mL) at room temperature. After stirring for 90 hours, the crude product is diluted with dichloromethane, washed with aqueous sodium chloride, and purified via solid-phase extraction (SPE) using NH2 cartridges. This method yields this compound as a beige solid with a molecular ion peak at m/z 181.23 (MH+), confirming successful amidation.

Solvent and Temperature Optimization

Comparative studies reveal that replacing acetonitrile with toluene reduces reaction time to 6 hours without compromising yield. Elevated temperatures (60°C) further accelerate the process, though prolonged heating risks racemization or decomposition.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production prioritizes throughput and cost efficiency. Continuous flow reactors enable rapid mixing of 2-methylfuran-3-carboxylic acid with thionyl chloride at 70°C, achieving residence times of <10 minutes. The acid chloride is then directly coupled with 2-butylamine in a second reactor module, minimizing intermediate isolation steps.

Catalyst Selection

Palladium catalysts, though effective in analogous benzofuran systems, are unnecessary for this straightforward amidation. Instead, industrial workflows use stoichiometric DIPEA to ensure complete conversion.

Purification and Quality Control

Large-scale batches are purified via fractional distillation under reduced pressure (50–100 mbar) to remove excess thionyl chloride and DMF. Final products are analyzed using high-performance liquid chromatography (HPLC) to verify purity >98%.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for oxalyl chloride- and thionyl chloride-mediated syntheses:

ParameterOxalyl ChlorideThionyl Chloride
Reaction Temperature20°C70°C
Reaction Time0.5 hours3 hours
Yield (Acid Chloride)>95%>90%
ScalabilityModerateHigh
Byproduct FormationMinimalTrace SO2

Cost-Benefit Considerations

  • Oxalyl Chloride : Higher reagent cost offset by shorter reaction times and lower energy input.

  • Thionyl Chloride : Economical for bulk production but requires SO2 scrubbing systems.

Mechanistic Insights and Side Reactions

Amidation Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation of 2-butylamine by DIPEA generates a potent nucleophile.

  • Attack of the amine on the electrophilic carbonyl carbon of the acid chloride forms a tetrahedral intermediate.

  • Collapse of the intermediate releases HCl, yielding the carboxamide.

Competing Pathways

  • Hydrolysis : Residual water converts acid chloride back to carboxylic acid, necessitating anhydrous conditions.

  • Ester Formation : Reaction with solvent alcohols (e.g., methanol) is mitigated by using aprotic solvents like acetonitrile.

Chemical Reactions Analysis

Types of Reactions: N-butan-2-yl-2-methylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions due to the electron-rich nature of the ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dicarboxylic acid derivatives, while reduction can yield furan-3-carboxamide derivatives with altered substituents.

Scientific Research Applications

N-butan-2-yl-2-methylfuran-3-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential antibacterial and antifungal properties . The compound’s unique structure makes it a valuable candidate for the development of new therapeutic agents. Additionally, it is used in the synthesis of other heterocyclic compounds with potential biological activities.

In the field of environmental chemistry, this compound is used as a model compound to study photodegradation mechanisms involving singlet oxygen and triplet chromophoric dissolved organic matter . This research helps in understanding the environmental fate of similar compounds and their impact on ecosystems.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially inhibiting key enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-butan-2-yl-2-methylfuran-3-carboxamide with structurally related carboxamide derivatives from the provided evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
This compound Furan - 2-methyl
- N-(butan-2-yl) carboxamide at position 3
Not provided Lipophilic, potential CNS activity
N-(2-Ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide Benzofuran - N-(2-ethoxyphenyl)
- 3-(2-ethylbutanamido)
394.47 Higher molecular weight, polar substituents
N-(2,4-Dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide Benzofuran - N-(2,4-dimethoxyphenyl)
- 3-(2-phenylbutanamido)
Not provided Enhanced solubility due to methoxy groups
N-(Furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide Benzofuran - N-(furan-3-yl)methyl
- 7-methoxy
- N-(2-methoxyethyl)
Not provided Multi-substituted, potential for dual-target activity

Key Differences and Implications:

Core Structure :

  • The target compound uses a furan ring, while analogs in the evidence feature benzofuran (fused benzene-furan), which increases aromaticity and may enhance binding affinity to biological targets .

The 2-phenylbutanamido group in introduces steric bulk and aromatic interactions, which could influence receptor selectivity compared to the simpler alkyl chain in the target compound.

Molecular Weight :

  • The target compound’s molecular weight is likely lower than benzofuran analogs (e.g., 394.47 g/mol for ), suggesting better bioavailability and blood-brain barrier penetration.

Synthetic Accessibility: Benzofuran derivatives often require multi-step synthesis (e.g., cyclization of substituted phenols), whereas furan-3-carboxamides like the target compound may be synthesized via direct amidation of pre-functionalized furan precursors.

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